Picloram

説明

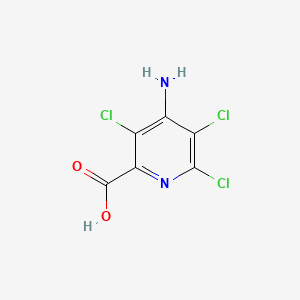

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-3,5,6-trichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O2/c7-1-3(10)2(8)5(9)11-4(1)6(12)13/h(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQVFXUMIDALNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O2 | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICLORAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021160 | |

| Record name | Picloram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Picloram appears as fine beige crystals or white powder. Odor of chlorine. (NTP, 1992), Colorless to white crystals with a chlorine-like odor. [herbicide]; [NIOSH], COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR., Fine beige crystals or white powder with a chlorine-like odor., Colorless to white crystals with a chlorine-like odor. [herbicide] | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picloram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PICLORAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PICLORAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/301 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Picloram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICLORAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/301 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Picloram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Tordon 22k: 46 °C toc; tordon 101 mixture--combustible with an toc flash point of 35 °C; Tordon 155 mixture--104 °C coc /Tordon/ | |

| Record name | PICLORAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), In water, 430 mg/L at 25 °C, Organic solvents g/100 mL at 25 °C: acetone 1.98; acetonitrile 0.16; benzene 0.02; carbon disulfide less than 0.005; diethyl ether 0.12; ethanol 1.05; isopropanol 0.55; kerosene 0.001; methylene chloride 0.06, Solubility in water, mg/l at 25 °C: 430 (very poor), 0.04% | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICLORAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICLORAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Picloram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

6.16e-07 mmHg at 95 °F (NTP, 1992), 6.0X10-16 mm Hg at 25 °C, negligible, 0.0000006 mmHg at 95 °F, (95 °F): 0.0000006 mmHg | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICLORAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICLORAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PICLORAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/301 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Picloram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White powder, Crystalline solid, Colorless to white crystals | |

CAS No. |

1918-02-1 | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picloram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picloram [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PICLORAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Picloram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICLORAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7437X49DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PICLORAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICLORAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PICLORAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/301 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Picolinic acid, 4-amino-3,5,6-trichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TJ72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

392 °F (decomposes) (NTP, 1992), 218.5 °C, MP: 218-219 °C, with decomposition starting at 190 °C. Readily sublimes at 190 °C under 12 mm Hg., No melting point; decomposes at 190 °C, 392 °F (decomposes), 424 °F (Decomposes) | |

| Record name | PICLORAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PICLORAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PICLORAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PICLORAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/301 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Picloram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanisms of Action and Physiological Effects of Picloram in Plants

Auxin Mimicry and Plant Growth Regulation

Picloram is classified as an "auxin mimic" or synthetic auxin due to its ability to imitate the growth-promoting actions of natural auxins like indole-3-acetic acid (IAA). agchemaccess.comclinisciences.comwaterquality.gov.auinvasive.orgsolutionsstores.comunl.edu At low concentrations, this compound can act as a plant growth regulator, stimulating plant cell growth. unl.edupressbooks.pubunl.edu However, at the effective doses used as a herbicide, it exhibits phytotoxic effects. unl.edupressbooks.pubunl.edu this compound, similar to other auxinic herbicides, can replace IAA as a hormone supplement in plant cell culture media for proper cell development. unl.edupressbooks.pubunl.edu

Interactions with Indole (B1671886) Acetic Acid Pathways

This compound interferes with protein synthesis in targeted weeds by mimicking IAA, preventing the plant from creating new tissues. solutionsstores.combeyondpesticides.org This interference leads to abnormally rapid growth. solutionsstores.com The exact mode of action of this compound and other auxin-mimic herbicides is not fully described, but it is understood that they mimic the plant growth hormone indole acetic acid. waterquality.gov.auinvasive.org

Cellular and Subcellular Responses to this compound Exposure

Exposure to this compound triggers a variety of cellular and subcellular responses in plants.

Cell Wall Acidification and Elongation

This compound is believed to contribute to cell wall acidification, which loosens the cell wall and facilitates cell elongation. invasive.orgscielo.br Auxin mimic herbicides, including this compound, may cause cell membrane acidification by stimulating ATPases, reducing the apoplast's pH and inducing elongation by increasing the activity of enzymes related to decreased cell wall physical resistance. scielo.br Studies have shown that this compound can induce apoplast acidification, although sometimes more slowly than natural auxins like NAA. nih.govelifesciences.orgresearchgate.net

Impacts on RNA, DNA, and Protein Synthesis

Low concentrations of this compound can stimulate RNA, DNA, and protein synthesis, leading to uncontrolled cell division and growth. invasive.orgscielo.br This can promote the synthesis of auxins and gibberellins. scielo.br Conversely, high concentrations of this compound can inhibit cell division and growth. invasive.org Research indicates that the total RNA and DNA content in plant tissue correlates inversely with herbicide resistance; resistant plants have lower nucleic acid content, while sensitive plants have higher levels. cambridge.org An increase in nucleic acids in sensitive species after this compound treatment appears linked to lower levels of ribonuclease and deoxyribonuclease. cambridge.org The inability of resistant species to produce more RNA might be associated with high levels of nucleases in their tissue. cambridge.org While some studies suggest this compound can stimulate RNA and protein synthesis at low concentrations invasive.orgscielo.br, other research indicates that high concentrations can lead to a decrease in RNA content jetir.org. Some earlier studies reported no effect of this compound on RNA or protein synthesis in excised corn mesocotyl or soybean hypocotyl tissues at certain concentrations. cdnsciencepub.com

Vascular Tissue Disruption

Uncontrolled cell division and growth induced by this compound can ultimately lead to vascular tissue destruction. agchemaccess.cominvasive.org this compound's action as a synthetic auxin causing unequal and uncontrolled growth can disturb nucleic acid metabolism, increasing enzymatic activity and consequently destroying the phloem. scielo.br Anatomical changes observed in tomato stems exposed to this compound include a decrease in perivascular fibers and vascularization elements at high concentrations, as well as a collapse of xylem and phloem conductance cells. scielo.br Irregular vascular differentiation and tissue obliteration, particularly in the region of tracheary elements, have also been noticed in this compound-induced callus. cambridge.org

Uptake, Translocation, and Accumulation within Plant Systems

This compound is a systemic herbicide, meaning it is absorbed by the plant and transported throughout its tissues. waterquality.gov.auherts.ac.uk It can be absorbed through both foliage and roots. ontosight.aibeyondpesticides.orgherts.ac.uk Once absorbed, this compound is translocated to the growing points of the plant, where it disrupts normal development. ontosight.ai

Foliar Absorption and Distribution

When this compound is applied to plant foliage, a significant portion, often 70-90%, remains in the leaves. invasive.orgblogspot.com Only a small percentage is translocated to stems and roots. invasive.orgblogspot.com Unabsorbed this compound on leaf surfaces can undergo photodegradation in sunlight or be washed off by rainfall. invasive.orgblogspot.com Foliar uptake can be influenced by factors such as moisture stress, with studies showing reduced foliar uptake in some species under stress conditions. uchicago.edu

Root Uptake and Accumulation in Meristematic Tissues

This compound is readily absorbed by plant roots when present in the soil. invasive.orgblogspot.com Once absorbed, it is transported throughout the plant and tends to accumulate in meristematic tissues, which are the actively growing regions, such as root tips and shoot apical buds. nationbuilder.comwaterquality.gov.auzellx.de Studies using labeled this compound have shown rapid translocation from roots to the apical part of the plant, with preferential accumulation in the terminal bud and young leaves. nih.govdtic.mil Accumulation in the terminal bud can be significantly higher than in other plant parts. dtic.mil

Detailed research findings on this compound accumulation in different plant parts over time have been documented. For example, a study on bean plants (Phaseolus vulgaris) treated with 14C-labeled this compound in a nutrient solution showed increasing accumulation in various plant parts with longer exposure times. nih.govdtic.mil

| Plant Part | This compound Concentration (ng/mg fresh weight) after 3 hours | This compound Concentration (ng/mg fresh weight) after 6 hours | This compound Concentration (ng/mg fresh weight) after 11 hours |

| Terminal bud | 1.065 | Not specified | Not specified |

| Second internode sample | 0.300 | Not specified | Not specified |

| Trifoliolate leaflets | Not specified | 0.803 - 0.855 | Not specified |

| Primary leaves | Very little | Very little | Small amounts |

Note: Data is illustrative and based on findings from a study on bean plants nih.govdtic.mil. Specific values may vary depending on plant species, concentration, and environmental conditions.

Another study comparing this compound uptake in alfalfa (sensitive) and barley (tolerant) showed that alfalfa roots accumulated a much greater proportion of the total this compound in the plant than barley roots. cdnsciencepub.com

Passive Transport and Release from Roots

This compound absorbed by plants can be released back into the soil through passive transport from the roots. invasive.orgblogspot.comwaterquality.gov.audoc.govt.nz This release can lead to the uptake of this compound by nearby non-target plants, potentially causing harm. invasive.orgblogspot.comdoc.govt.nz Research has quantified this compound release from the roots of treated plants, showing that it can occur relatively rapidly and its concentration in the soil can be correlated with the application rate. cambridge.org this compound does not bind strongly to soil particles, contributing to its mobility and potential for release from roots. invasive.orgwaterquality.gov.au

Environmental Dynamics and Fate of Picloram in Terrestrial and Aquatic Systems

Persistence and Degradation Pathways

The persistence of picloram in the environment is a key characteristic influencing its potential for off-target movement and long-term presence. While various degradation pathways exist, their effectiveness varies depending on the environmental compartment and prevailing conditions.

This compound is metabolized slowly by microbes and can undergo degradation through photolysis when exposed directly to sunlight. invasive.org Chemical degradation by other methods does not readily occur. invasive.org Non-biological chemical degradation is not considered a significant process in the dissipation of this compound from soil, with estimated half-lives due to chemical degradation alone ranging from 9 to 116 years. invasive.org

In water, this compound is stable at pH 5, 7, and 9, with a hydrolytical half-life estimated to be greater than 1 year. waterquality.gov.au However, it is susceptible to direct photolysis in clear, shallow water, with a photolytic half-life in freshwater estimated at 2 days. waterquality.gov.au Photodegradation occurs most rapidly in clear, moving water and slowly on the soil surface. invasive.org Studies have reported 15% degradation of this compound after one-week exposure on soil, compared to 65% in an aqueous solution. invasive.org There is also some evidence suggesting that photodegradation may occur more rapidly at higher elevations, possibly due to increased UV radiation. invasive.org

Soil Persistence and Half-Life Variability

This compound is considered moderately to highly persistent in the soil environment. orst.edu Its half-life in soils can vary widely, ranging from one month to several years, depending significantly on soil and climate conditions. invasive.orgwaterquality.gov.au Reported field half-lives span from 20 to 300 days, with an estimated average of 90 days. orst.eduscielo.br Some estimates indicate half-lives ranging from 167 to 513 days in soils with aerobic activity. scielo.brepa.gov The wide range in reported half-lives can be attributed to various factors, including dose-dependent degradation, where higher application rates may lead to slower degradation. waterquality.gov.au Additionally, half-lives calculated from residues measured shortly after application tend to be shorter than those calculated from data collected several months later. invasive.org

The persistence of this compound can also vary with soil depth. invasive.org In soils where this compound can leach to deeper layers, it may persist for significantly longer periods, likely due to smaller microbial populations at lower soil depths. invasive.org For instance, a study estimated a half-life of 203 days for the top 30 cm and 986 days for the 30-70 cm layer of silt loam soils. invasive.org

Soil type, organic content, and climatic conditions significantly influence the persistence and degradation of this compound in soil. epa.govresearchgate.net this compound does not bind strongly with soil particles, contributing to its high mobility and persistence. invasive.org However, its adsorption capacity is influenced by several soil properties. High organic content, heavy soil texture, low pH, and high contents of hydrated iron and aluminum oxides can increase the adsorption capacity of this compound. invasive.org Unlike many other herbicides, clay content does not appear to significantly affect the adsorption capacity of this compound. invasive.org Rates of adsorption have also been shown to increase with time. invasive.org Increased soil organic matter can increase the sorption of this compound and consequently increase its residence time in the soil. orst.edu

Climatic conditions, particularly temperature and moisture, play a crucial role. epa.govresearchgate.net Dissipation is slow under conditions of low soil moisture and in clay or sandy loam soils with low organic content. beyondpesticides.org

Soil moisture and temperature are critical factors affecting the rate of this compound degradation. researchgate.net Conditions that favor microbial activity, such as high soil moisture and temperature, can increase the rate of microbial degradation of this compound. invasive.org Herbicide degradation in soil generally increases with increasing moisture levels up to field capacity, likely reflecting increased microbial activity. upm.edu.my

Studies have demonstrated that the degradation of this compound is faster at higher temperatures. upm.edu.my For example, the half-life of this compound decreased as soil temperature increased from 25°C to 35°C in both Selangor and Serdang soil series, highlighting a significant effect of temperature on degradation. upm.edu.my An increase in temperature is thought to increase both biological and non-biological activity of herbicides, with high temperature also favoring microbial growth, thereby increasing microbial degradation. upm.edu.my Similarly, the degradation rate of this compound has been shown to increase significantly with increasing soil moisture levels. upm.edu.my

Here is a table illustrating the influence of temperature and soil series on this compound half-life:

| Soil Series | Temperature (°C) | Half-Life (days) |

| Selangor | 25 | 33.1 |

| Selangor | 35 | 24.1 |

| Serdang | 25 | 28.1 |

| Serdang | 35 | 17.7 |

Data derived from research findings on this compound degradation in Selangor and Serdang soil series. upm.edu.my

Microbial Degradation Processes in Soil

Although generally slow, microbial degradation is considered the major pathway for this compound degradation in soils. invasive.orgccme.ca Microbial action is the primary route of degradation for many pesticides in soil. researchgate.net Conditions that promote microbial activity, such as sufficient soil moisture and temperature, can enhance the rate of microbial degradation of this compound. invasive.org The rate of this compound degradation in soil is inversely related to its concentration; as this compound concentrations increase, degradation decreases. ccme.ca

The presence of natural microorganisms in the rhizosphere can sometimes lead to more rapid degradation of herbicides, although this is dependent on the presence of specific microorganisms capable of degrading this compound. researchgate.net

Research has identified specific microorganisms capable of degrading this compound. The yeast Lipomyces kononenkoae has been isolated and shown to rapidly and completely degrade this compound in laboratory settings. researchgate.netnih.govscispace.com This yeast was found to utilize both nitrogen atoms of this compound as a sole nitrogen source for growth, although it did not mineralize the herbicide or use it as a sole carbon source. researchgate.netnih.gov

While Lipomyces kononenkoae is a notable example, other microbial strains capable of degrading this compound have also been reported. nih.govresearchgate.net Bacterial genera such as Hydrocarboniphaga sp., Tsukamurella sp., and Cupriavidus sp. have been identified as being able to cometabolically degrade this compound. nih.gov

During the microbial degradation of this compound, various metabolites can be produced. The primary metabolites generated through microbial degradation are typically degraded more rapidly by microbial metabolism than the parent compound itself. invasive.org

Here is a table summarizing key aspects of this compound degradation:

| Degradation Pathway | Environmental Compartment | Rate/Conditions | Major Metabolites |

| Microbial Degradation | Soil | Generally slow; favored by high moisture/temperature | Carbon dioxide, didechlorinated, dihydroxylated, pyridinecarboxylic acid derivative (by L. kononenkoae), other more rapidly degraded metabolites |

| Photolysis | Water, Plant/Soil Surface | Rapid in clear, moving water; slower on soil surface | Organic acid photoproducts, carbon dioxide, oxamic acid, 3-oxo-β-alanine (in water) invasive.orgwaterquality.gov.au |

| Chemical Degradation | Soil, Water | Very slow; not considered significant | Not readily occurring invasive.org |

Photodegradation in Water and on Surfaces

Photodegradation is a significant pathway for the degradation of this compound when exposed to sunlight in water or on the surface of plants and soil. invasive.orgccme.ca This process occurs more rapidly in clear, moving water compared to on the soil surface. invasive.org Studies have shown substantial degradation of this compound in aqueous solutions under sunlight or UV irradiation. For instance, one study reported 65% degradation in an aqueous solution after one week of exposure, compared to only 15% degradation on soil during the same period. invasive.org In clear water, the half-life of this compound due to photolysis has been reported to be as short as 2 to 3 days invasive.org and 2.6 days in laboratory studies orst.edu. Another study indicated a half-life of 6-8 days in distilled water under abundant sunlight, with 90% decomposition occurring within 30 days, except at very high concentrations. ccme.ca Photodecomposition in water is proportional to light intensity and depth but independent of initial concentration. ccme.ca While readily degraded by sunlight in water and on surfaces, this compound is reported to be stable to photodegradation on soil surfaces in some assessments. fao.org

Chemical Hydrolysis and Anaerobic Stability

This compound is notably stable to hydrolysis across a wide pH range (5 to 9). fao.orgnih.govepa.gov Non-biological chemical degradation is generally not considered a significant factor in the dissipation of this compound from soil, with estimated half-lives due to chemical degradation alone ranging from 9 to 116 years. invasive.org Similarly, this compound demonstrates stability under anaerobic conditions. epa.govufl.eduresearchgate.net Studies on anaerobic aquatic metabolism indicate that this compound acid remains largely undegraded, with over 90% of the chemical persisting after 300 days of incubation. researchgate.netepa.gov This stability to hydrolysis and anaerobic degradation contributes to its persistence in certain environmental compartments, particularly in groundwater where anaerobic conditions may prevail. epa.govwaterquality.gov.au

Sorption and Desorption Dynamics in Soil

This compound exhibits a generally low adsorption capacity in most soil types. invasive.org This characteristic is a key factor contributing to its high mobility in soil. invasive.orgwaterquality.gov.au Sorption refers to the process by which a chemical binds to soil particles, while desorption is the release of the chemical from the soil particles back into the soil solution. The balance between sorption and desorption significantly influences the availability of this compound for plant uptake, microbial degradation, and transport through the soil profile.

Studies have shown that the amount of this compound readily released from soil can decrease significantly with increasing incubation time, suggesting a dynamic interaction between the herbicide and the soil matrix. oup.com A two-step sorption-desorption mechanism has been proposed, involving both external and internal sorption sites. oup.com Desorption from external sites is relatively fast, occurring within a few hours, while desorption from internal sites can take considerably longer to reach equilibrium, potentially up to 300 hours. oup.com The amount of this compound sorbed to these internal sites increases with its residence time in the soil. oup.com

Desorption processes have been observed in various soil types, with some soils allowing for a greater release of previously sorbed molecules than others. scielo.brawsjournal.org The hysteresis index, which indicates the retention capacity of the soil, has been found to be higher in soils with greater herbicide retention. scielo.br

Factors Affecting Adsorption Capacity (e.g., Organic Content, pH, Soil Texture)

Several soil characteristics play a crucial role in influencing the adsorption capacity of this compound. These factors affect the extent to which this compound binds to soil particles, thereby impacting its mobility and persistence.

Organic Content: High organic content in soil is positively correlated with increased this compound adsorption capacity. invasive.orgscielo.brusda.gov Organic matter provides sorption sites for this compound molecules. researchgate.net Studies have reported that the sorption of this compound is more significantly related to organic matter content than to clay content. scielo.br

pH: Soil pH is a critical factor affecting this compound adsorption. This compound is a weak acid herbicide and exists predominantly in its anionic form in the typical pH range of most soils and environmental waters. nih.govscielo.brusda.gov Anionic molecules are generally repelled by the net negative charge of soil surfaces, leading to lower adsorption. usda.gov However, this compound adsorption increases with decreasing pH. scielo.brusda.gov At lower pH values, a greater proportion of this compound may exist in a less dissociated or more cationic/dipolar form, which can be more readily sorbed. scielo.br The pH at the surface of clay minerals can be lower than the bulk soil solution pH, potentially contributing to sorption even in generally higher pH soils. usda.gov

Soil Texture: While clay content does not affect the adsorption capacity of this compound in the same way it does for many other herbicides, soil texture, particularly heavy soil texture, can increase adsorption capacity. invasive.org this compound movement has been observed to be greater in light-textured soils with low organic matter content compared to heavier soils with more organic matter. usda.gov However, some research indicates that clay content itself does not significantly influence this compound adsorption. invasive.org

Other factors that can influence this compound adsorption include high hydrated iron and aluminum oxide contents and low soil temperature. invasive.org The rate of adsorption has also been shown to increase over time. invasive.org

| Soil Characteristic | Effect on this compound Adsorption |

| High Organic Content | Increased Adsorption |

| Low pH | Increased Adsorption |

| Heavy Soil Texture | Increased Adsorption |

| High Iron/Aluminum Oxides | Increased Adsorption |

| Low Soil Temperature | Increased Adsorption |

| Increased Time | Increased Adsorption Rate |

| Clay Content | Not a primary factor |

Ecotoxicological Implications and Ecological Risk Assessment of Picloram

Impacts on Non-Target Terrestrial Flora

Picloram is recognized for its high phytotoxicity, which can lead to significant risks for non-target plants. epa.govpan-europe.info Its persistence in soil and high mobility can result in unintended exposure and damage to vegetation far from the application site through mechanisms like spray drift, surface runoff, or leaching into groundwater that is later used for irrigation. epa.govnationbuilder.comblogspot.com

Phytotoxic Effects on Adjacent Crops and Wildland Vegetation

Due to its chemical properties, this compound poses a considerable threat to adjacent non-target terrestrial plants. epa.gov The U.S. Environmental Protection Agency (EPA) notes that environmental concentrations of this compound can be substantially higher than the levels known to cause toxic effects. epa.gov Damage can occur from spray drift, where the herbicide is carried by wind to nearby areas during application. ccme.ca In one reported incident, trees located 50 meters from a treated area were killed by spray drift. ccme.ca

Runoff from treated areas is another major pathway for non-target plant exposure, potentially contaminating soil and water sources used by other vegetation. nationbuilder.com Furthermore, this compound absorbed by treated plants can be released back into the soil through their root systems, where it can then be taken up by the roots of nearby, desirable plants, causing injury or death. blogspot.cominvasive.org This makes even selective applications a potential risk to the surrounding plant life. blogspot.com

Seedling Emergence and Growth Inhibition

This compound has demonstrated significant inhibitory effects on the early life stages of susceptible plants. The EPA has highlighted that estimated environmental concentrations of the herbicide can be hundreds to thousands of times greater than the "level of concern" at which a 25% failure rate in seedling emergence is observed. epa.gov

Research has shown that this compound can adversely affect the growth of various crop species at very low concentrations. In one study, the growth of alfalfa, alsike clover, potato, and tomato was negatively impacted by this compound concentrations as low as 100 parts per billion (ppb). cdnsciencepub.com Symptoms in affected potato seedlings included stunting, epinasty (downward bending of leaves), leaf cupping, reduced leaf size, and decreased root hair development. cdnsciencepub.com The developmental stages of alfalfa and alsike clover were also delayed by the herbicide. cdnsciencepub.com

Interactive Data Table: Effects of this compound on Crop Seedling Height Data based on an 8-week study.

| Crop Species | Control (Water Only) Height (cm) | 100 ppb this compound Height (cm) | 1 ppm this compound Height (cm) |

| Alfalfa | 12.5 | 9.0 | 3.5 |

| Alsike Clover | 7.5 | 6.5 | 2.5 |

| Tomato | 20.0 | 10.0 | 4.0 |

| Potato | 30.0 | 15.0 | 8.0 |

| Wheat | 25.0 | 24.0 | 20.0 |

| Fescue | 18.0 | 18.0 | 17.0 |

Plant Community Diversity and Composition Alterations

The application of this compound can lead to significant shifts in the composition and diversity of plant communities. arizona.edu While effective at controlling target broadleaf weeds, this can inadvertently favor the growth of tolerant or resistant species, including other invasive plants. cambridge.org

A field experiment in western Montana bunchgrass communities illustrates this effect. The application of this compound successfully suppressed the invasive forb, spotted knapweed (Centaurea stoebe), but it also led to a substantial increase in the cover of downy brome (Bromus tectorum), an invasive exotic grass. cambridge.org This demonstrates that while the primary target weed is controlled, the treatment can release secondary invaders, altering the plant community structure in unintended ways. cambridge.org Additionally, this compound has been shown to alter the diversity and abundance of soil microbial communities, which are essential for soil health and can indirectly influence plant community dynamics. nih.gov The herbicide significantly increased the abundance of Firmicutes while reducing the abundance of several other key bacterial phyla, including Proteobacteria and Actinobacteria. nih.gov

Effects on Aquatic Ecosystems

This compound's high water solubility and low potential for binding to soil particles make it mobile in the environment, with the potential to contaminate surface water and groundwater through runoff and leaching. blogspot.cominvasive.org This mobility creates pathways for exposure to aquatic organisms.

Toxicity to Aquatic Flora (e.g., Macrophytes, Phytoplankton)

This compound can be toxic to non-target aquatic plants, although sensitivity varies among species. As a dicot-selective herbicide, it may pose a greater risk to dicotyledonous aquatic plants.

In a study exposing five species of aquatic macrophytes to 10 mg/L of this compound, only one species, Lysimachia nummularia, showed significant injury (50%). ccme.ca Another study examined the effects of this compound on the submersed macrophytes Potamogeton pectinatus and Myriophyllum sibiricum. While this compound did not affect the growth of either species, it did cause injury to M. sibiricum and inhibited its flowering at a concentration of 0.1 mg/L. nih.gov For phytoplankton, studies have reported growth EC50 (Effective Concentration to cause a 50% effect) values of >160 mg/L for two species, Selenastrum capricornutum and another unspecified species. ccme.ca

Interactive Data Table: Effects of this compound on Aquatic Macrophytes

| Species | Concentration (mg/L) | Observed Effect |

| Lysimachia nummularia | 10 | 50% injury |

| Myriophyllum sibiricum | 0.1 | Injury, flowering inhibition |

| Potamogeton pectinatus | 0.1 | No significant growth inhibition |

Toxicity to Aquatic Fauna (e.g., Fish, Invertebrates, Mollusks)

Fish: The toxicity of this compound to fish varies by species. The this compound acid and its potassium salt are generally categorized as moderately toxic to freshwater fish. epa.gov Studies have found that juvenile fish may be particularly sensitive, with concentrations as low as 0.04 ppm reportedly killing trout fry. nationbuilder.com In one incident, roadside application of a this compound-containing herbicide was linked to the death of 15,000 pounds of fish in a hatchery downstream. nationbuilder.com

Invertebrates: For aquatic invertebrates, this compound is generally rated as slightly toxic. epa.govorst.edu The 48-hour LC50 for Daphnia magna (water flea) is reported to be between 50 mg/L and 68.3 mg/L, indicating moderate toxicity. invasive.orgorst.edu

Mollusks: The triisopropanolamine (B86542) (TIPA) salt of this compound is slightly toxic to freshwater fish and marine/estuarine mollusks. epa.gov Similarly, the this compound salt is considered slightly toxic to marine/estuarine mollusks and invertebrates. epa.gov

Interactive Data Table: Acute Toxicity of this compound to Aquatic Fauna LC50 (Lethal Concentration for 50% of subjects) values are for a 96-hour exposure unless otherwise noted.

| Species | Type | LC50 / EC50 (mg/L) |

| Rainbow trout (Oncorhynchus mykiss) | Fish | 19.3 |

| Bluegill sunfish (Lepomis macrochirus) | Fish | 14.5 |

| Fathead minnow (Pimephales promelas) | Fish | 55 |

| Water flea (Daphnia magna) | Invertebrate | 50 - 68.3 (48-hr) |

| Gammarus lacustris | Invertebrate | 27 |

| Gammarus pseudolimnaeus | Invertebrate | 16.5 |

Acute and Chronic Toxicity Studies

This compound, a systemic herbicide, generally exhibits low to moderate acute and chronic toxicity to a range of non-target organisms, including mammals, birds, and aquatic life. epa.govinvasive.org Extensive single-species toxicity testing has been conducted to determine the concentrations at which adverse effects occur.

In mammals, this compound shows low acute toxicity. For instance, the acute oral Lethal Dose, 50% (LD50) in rats is reported to be greater than 5,000 mg/kg, and in another study, approximately 8,200 mg/kg of body weight. invasive.orgnih.gov The dermal LD50 in rabbits is greater than 4,000 mg/kg, indicating low toxicity through skin contact. nih.gov Chronic studies in mammals have identified the liver and kidneys as target organs at high doses, with effects including increased organ weight and changes in blood chemistry. epa.gov

For avian species, this compound is considered practically non-toxic. epa.gov Acute dietary studies on bobwhite quail and mallard ducks show LC50 values greater than 5,000 ppm. invasive.orgepa.gov However, some reproductive effects, such as decreased egg fertility and hatchability, have been observed in Japanese quail fed high concentrations (1,000 mg/kg) over a two-week period. nih.gov

The toxicity of this compound to aquatic organisms varies depending on the species and the specific form of the chemical (acid, salt, or ester). epa.gov Generally, it is classified as slightly to moderately toxic to fish and aquatic invertebrates. epa.govinvasive.org Acute toxicity studies, which measure the concentration lethal to 50% of a test population over a short period (typically 96 hours for fish and 48 hours for invertebrates), provide key data points. For example, the 96-hour LC50 for rainbow trout has been reported in the range of 5.5 to 36 mg/L. epa.govnih.gov For the aquatic invertebrate Daphnia magna, the 48-hour LC50 is 68.3 mg/L. invasive.org

Chronic toxicity studies, which examine the effects of longer-term exposure on survival, growth, and reproduction, are crucial for understanding potential long-term impacts. A 60-day study on rainbow trout identified a No-Observed-Effect Concentration (NOEC) of 0.55 mg/L (550 µg/L) for growth. In a 30-day chronic study, the growth of the threatened bull trout was affected at lower concentrations than that of the rainbow trout, with a maximum acceptable toxicant concentration (MATC) of 0.80 mg/L for bull trout compared to 1.67 mg/L for rainbow trout. nih.gov

| Species | Test Type | Endpoint | Value | Reference |

| Rat (Rattus norvegicus) | Acute Oral | LD50 | >5,000 mg/kg | invasive.org |

| Rabbit (Oryctolagus cuniculus) | Acute Dermal | LD50 | >4,000 mg/kg | nih.gov |

| Bobwhite Quail (Colinus virginianus) | Acute Dietary | LC50 | >5,000 ppm | invasive.org |

| Mallard Duck (Anas platyrhynchos) | Acute Dietary | LC50 | >2,510 mg/kg | invasive.org |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr Acute | LC50 | 19.3 mg/L | invasive.org |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr Acute | ALC50 | 36 mg/L | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 60-day Chronic | NOEC (Growth) | 0.55 mg/L | |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hr Acute | LC50 | 14.5 mg/L | invasive.org |

| Fathead Minnow (Pimephales promelas) | 96-hr Acute | LC50 | 55 mg/L | invasive.org |

| Bull Trout (Salvelinus confluentus) | 30-day Chronic | MATC (Growth) | 0.80 mg/L | nih.gov |

| Daphnia magna (Water flea) | 48-hr Acute | LC50 | 68.3 mg/L | invasive.org |

| Gammarus pseudolimnaeus (Amphipod) | 96-hr Acute | LC50 | 16.5 mg/L |

Reproductive and Developmental Effects in Aquatic Species

Studies assessing the reproductive and developmental toxicity of this compound in aquatic species are limited, but available data suggest that significant effects are not expected at environmentally relevant concentrations. epa.gov The primary endpoints evaluated in these studies are typically survival, growth, and development during early life stages, which are often the most sensitive periods in an organism's life cycle.

One study simulated the effects of pulse exposure on the early life stages of cutthroat trout (Salmo clarki). ccme.ca The lowest concentration that caused adverse effects on the fish was 0.790 mg/L. However, at an exposure level of 0.290 mg/L, no significant differences in development, growth, or survival were observed compared to the control group. ccme.ca

In a 30-day chronic exposure study with juvenile bull trout and rainbow trout, growth was the most sensitive endpoint measured. nih.gov While no mortality was observed even at the highest concentration of 4.75 mg/L, sublethal effects on growth were noted, indicating a developmental impact. nih.govnih.gov This highlights the importance of assessing sublethal endpoints in determining the potential ecological risk of a substance.

Bioaccumulation and Bioconcentration Potential in Organisms

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (e.g., water, food), while bioconcentration is the uptake from water alone. This compound has a low potential to bioaccumulate or bioconcentrate in organisms. This characteristic is largely due to its chemical properties, including high water solubility and a low octanol-water partition coefficient (log KOW), which ranges from -2.21 to 0.63 depending on pH. Chemicals with low log KOW values tend to remain in the water rather than accumulating in the fatty tissues of organisms.

The Bioconcentration Factor (BCF) is a key metric used to assess this potential. Studies on fish have reported BCF values for this compound ranging from 0.11 to 31. epa.gov Another source cites a BCF of 74 in whole fish. herts.ac.uk According to standard classification schemes, these low BCF values suggest that this compound is not expected to significantly bioconcentrate in aquatic organisms. nih.govepa.gov Consequently, the risk of secondary poisoning—whereby predators are harmed by consuming contaminated prey—is considered to be low.

| Parameter | Value | Implication | Reference |

| Log KOW | -2.21 to 0.63 | Low potential to partition from water to lipids | |

| Bioconcentration Factor (BCF) in Fish | 0.11 - 31 | Low potential to bioconcentrate from water | epa.gov |

| Bioconcentration Factor (BCF) in Whole Fish | 74 | Low potential to bioconcentrate | herts.ac.uk |

| Secondary Poisoning Risk | Unlikely to be a concern | Low transfer potential through the food chain |

Ecotoxicological Risk Assessment Methodologies

Ecotoxicological risk assessment for a chemical like this compound is a structured process that evaluates the likelihood of adverse ecological effects occurring from exposure to the substance. This process integrates data on environmental fate, exposure, and toxicity to non-target organisms. usda.gov A tiered approach is often used, starting with simple, conservative screening models and progressing to more complex and data-intensive assessments if a potential risk is identified. epa.gov

The assessment typically involves calculating a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to a relevant toxicological endpoint, such as the LC50 or NOEC. nih.gov If the RQ value exceeds a level of concern (often a value of 1 for acute risk or for chronic risk to non-endangered species), it indicates a potential for adverse effects, prompting further investigation or risk mitigation measures.

Single-Species Toxicity Testing

The foundation of most ecotoxicological risk assessments is data derived from single-species toxicity tests. nih.gov These are controlled laboratory experiments designed to determine the concentration of a chemical that causes a specific effect (e.g., mortality, immobility, reduced growth) on a standardized test organism. nih.gov Regulatory agencies require a suite of these tests on representative species from different taxonomic groups to characterize the potential hazard of a pesticide. epa.gov

For this compound, these tests have included:

Acute fish toxicity tests: Typically 96-hour exposures using species like rainbow trout (a coldwater fish) and bluegill sunfish (a warmwater fish). epa.gov

Acute invertebrate toxicity tests: Commonly 48-hour exposures with cladocerans such as Daphnia magna. epa.gov

Avian toxicity tests: Acute oral LD50 and 5-day dietary LC50 tests on species like the mallard duck or bobwhite quail. epa.gov

Chronic toxicity tests: Longer-term studies, such as early life-stage tests with fish or life-cycle tests with aquatic invertebrates, to determine NOEC or MATC values. nih.gov

The data from these tests are used to derive regulatory thresholds and are the primary inputs for calculating risk quotients in lower-tiered risk assessments. nih.gov

Herbicide Resistance Evolution in Response to Picloram

Mechanisms of Picloram Resistance in Weeds

Resistance to this compound in weeds can arise through various mechanisms, broadly classified as target-site and non-target-site resistance. nih.govscielo.br

Target-Site Resistance Mechanisms

Target-site resistance involves alterations to the protein or enzyme that the herbicide binds to, reducing or eliminating the herbicide's ability to exert its toxic effect. nih.govdpird.wa.gov.aunih.gov In the case of auxinic herbicides like this compound, the primary target sites are components of the auxin signaling pathway.

Genetic Mutations in Auxin Signaling Pathways (e.g., AFB5)

Auxinic herbicides are perceived by a complex system involving auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins, which are part of the SCF TIR1/AFB ubiquitin ligase complex. nih.govresearchgate.net These receptors, in the presence of auxin (or an auxinic herbicide), facilitate the degradation of AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) repressor proteins, leading to changes in gene expression and ultimately the characteristic auxin response. researchgate.net

Research, particularly in Arabidopsis thaliana, has identified mutations in genes encoding components of this pathway that confer resistance to this compound. For instance, mutations in the AFB5 gene, one of the AFB homologs, have been shown to confer selective resistance to picolinate (B1231196) auxins, including this compound, with minimal or no cross-resistance to other auxins like 2,4-D or IAA. nih.govresearchgate.netoup.com This suggests that AFB5 plays a specific role in the perception of picolinate-type auxinic herbicides. oup.com Mutations in the leucine-rich repeat (LRR) domain of AFB5 have been implicated in conferring this resistance. nih.gov

Another mutant of interest, axr1-3, which affects a component of the ubiquitin proteasome pathway involved in auxin signaling, has been found to confer high levels of cross-resistance to this compound, 2,4-D, and other auxinic herbicides, indicating that mutations in different components of the auxin signaling pathway can lead to varying patterns of resistance. bioone.orgoup.com

Ethylene (B1197577) Production Differences in Resistant Biotypes

Auxinic herbicides are known to induce increased ethylene production in susceptible plants, which contributes to some of the observed herbicidal symptoms like epinasty. mdpi.comcambridge.orgoup.com Studies have investigated the role of ethylene in this compound resistance. In susceptible wild mustard (Sinapis arvensis L.) biotypes treated with this compound, increased ethylene production was observed compared to resistant biotypes. bioone.orgbioone.org This was potentially linked to differences at the primary site of action, resulting in reduced expression of ACC synthase, a key enzyme in ethylene biosynthesis, in the resistant biotype. bioone.orgbioone.org

However, in yellow starthistle (Centaurea solstitialis L.), while this compound induced a significant increase in ethylene evolution in susceptible accessions, it did not in resistant ones. cambridge.org Despite this, studies suggest that ethylene plays only a minor role in the herbicidal effects of this compound on yellow starthistle, and the lack of ethylene induction in resistant biotypes may not be the primary cause of resistance. cambridge.org The resistance in yellow starthistle is more likely due to an altered site for auxinic herbicide binding, potentially the auxin receptor. cambridge.org

Data on ethylene production in susceptible and resistant biotypes of wild mustard and yellow starthistle in response to this compound treatment illustrate these differences:

| Species | Biotype | Ethylene Production after this compound Treatment (Relative to Control) | Citation |

| Wild Mustard | Susceptible | Increased | bioone.orgbioone.org |

| Wild Mustard | Resistant | Reduced | bioone.orgbioone.org |

| Yellow Starthistle | Susceptible | ~250% increase | cambridge.org |

| Yellow Starthistle | Resistant | No induction | cambridge.org |

Non-Target-Site Resistance Mechanisms (Metabolic Resistance)

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the concentration of the active herbicide reaching the target site or mitigate its effects through processes not directly involving the primary target protein. nih.govscielo.brclemson.edu Metabolic detoxification is a significant NTSR mechanism. nih.goviastate.edu

Detoxification Pathways in Resistant Plants

Metabolic resistance involves the plant's ability to detoxify the herbicide into less or non-toxic compounds. nih.govclemson.eduiastate.edu This typically involves enzymatic processes that modify the herbicide molecule, facilitating its sequestration or degradation. iastate.eduresearchgate.net While the specific detoxification pathways for this compound in resistant weeds are not as extensively documented as for some other herbicides, metabolic resistance is a known mechanism for auxinic herbicides. researchgate.net

Plants utilize enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs) in herbicide metabolism. nih.goviastate.edu These enzymes can perform reactions like oxidation, reduction, hydrolysis (Phase I), conjugation with endogenous compounds like sugars or glutathione (Phase II), and subsequent compartmentalization or further modification (Phase III). iastate.edu Enhanced activity or altered regulation of these enzymes can lead to increased herbicide detoxification in resistant plants. nih.govucdavis.edu

Although differential uptake, translocation, or metabolism were not found to be the mechanism of selective resistance in yellow starthistle, metabolic detoxification is a common NTSR mechanism for other herbicides and could potentially contribute to this compound resistance in other species or in combination with other mechanisms. bioone.orgnih.goviastate.edu Studies on other auxinic herbicides like 2,4-D have shown that enhanced metabolism, often involving cytochrome P450s and glycosyltransferases, plays a role in resistance. researchgate.net

Genetic Basis of this compound Resistance

The genetic basis of this compound resistance can vary depending on the weed species and the specific resistance mechanism involved. Target-site resistance, such as that conferred by mutations in auxin signaling genes like AFB5, is often associated with single gene mutations. nih.govnih.gov Studies on the inheritance of auxinic herbicide resistance in wild mustard have indicated that resistance to this compound, along with 2,4-D and dicamba (B1670444), can be conferred by a single, dominant gene. bioone.orgresearchgate.net This suggests a relatively simple genetic basis in this species.

In contrast, resistance to clopyralid (B1669233) and this compound in yellow starthistle has been shown to be controlled by a single recessive nuclear gene. bioone.orgoup.com The F1 progeny from crosses between susceptible and resistant yellow starthistle were susceptible, and segregation in subsequent generations supported monofactorial inheritance with the resistant phenotype being recessive. oup.com

Non-target-site resistance, particularly metabolic resistance, is often considered genetically more complex and can involve multiple genes (polygenic control) or the combined effects of several mechanisms. researchgate.netnih.govclemson.eduucdavis.edu While the genetic basis of metabolic resistance to this compound specifically is not fully elucidated, research on NTSR in general indicates that it can arise from selection on standing genetic variation at multiple gene loci, often involving genes related to stress response pathways. clemson.eduucdavis.edu

Understanding the genetic basis of this compound resistance, whether monogenic or polygenic, is crucial for predicting the evolution and spread of resistance and for developing effective management strategies. researchgate.net

Inheritance Patterns (Dominant vs. Recessive Genes)

The inheritance pattern of this compound resistance can vary depending on the weed species. In some cases, resistance is conferred by a single nuclear recessive gene. For example, studies on yellow starthistle (Centaurea solstitialis) have shown that resistance to this compound and cross-resistance to clopyralid are controlled by a single recessive allele. oup.comnih.govoup.com This means that a plant must inherit two copies of the resistance allele (one from each parent) to express the resistant phenotype. All F1 progeny from crosses between susceptible and resistant yellow starthistle plants were susceptible, indicating the recessive nature of the trait. oup.comnih.govoup.com Segregation ratios observed in pseudo-F2 and testcross progeny were consistent with monofactorial inheritance by a single recessive allele. oup.comoup.com

Conversely, resistance to this compound in other species, such as wild mustard (Brassica kaber), has been found to be conferred by a single dominant gene. cambridge.orgcambridge.orgexlibrisgroup.com In this case, only one copy of the resistance allele is needed for the plant to be resistant. Analyses of F1 and F2 progeny from crosses between resistant and susceptible wild mustard biotypes indicated that a single dominant gene controlled resistance to both this compound and 2,4-D. cambridge.orgcambridge.orgexlibrisgroup.com

The mode of inheritance (dominant or recessive) can influence the rate at which resistance evolves and spreads within a population. researchgate.net A dominant resistance allele can increase in frequency more rapidly in a randomly mating population compared to a recessive allele. oup.comresearchgate.net However, in self-pollinating species, the rate of increase for dominant and recessive alleles can be similar. researchgate.net